molecular formula Na B046224 Sodium CAS No. 116001-96-8

Sodium

Cat. No.: B046224
CAS No.: 116001-96-8
M. Wt: 22.989769 g/mol
InChI Key: KEAYESYHFKHZAL-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

AMG 386 primarily undergoes protein-protein interactions rather than traditional chemical reactions like oxidation, reduction, or substitution. Its primary function is to bind to angiopoietin-1 and angiopoietin-2, preventing their interaction with the Tie2 receptor .

Common Reagents and Conditions

The common reagents used in the synthesis and purification of AMG 386 include various buffers, salts, and chromatographic resins. The conditions for these processes are optimized to maintain the stability and activity of the fusion protein .

Major Products Formed

The major product formed from the synthesis of AMG 386 is the peptide-Fc fusion protein itself. There are no significant by-products as the process is designed to be highly specific and efficient .

Properties

IUPAC Name

sodium
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InChI

InChI=1S/Na
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InChI Key

KEAYESYHFKHZAL-UHFFFAOYSA-N
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Canonical SMILES

[Na]
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Molecular Formula

Na
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DSSTOX Substance ID

DTXSID1049774
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Molecular Weight

22.9897693 g/mol
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Physical Description

Sodium appears as a silvery soft metal that becomes grayish white upon exposure to air. Shipped as a solid or molten liquid. Burns violently with explosions that may spatter the material. Used for making gasoline additives, electric power cable, sodium lamps, other chemicals., Dry Powder, Water or Solvent Wet Solid; Liquid; Other Solid, Silver to grayish-white, soft solid under kerosene; [CHRIS], SILVERY SOLID IN VARIOUS FORMS.
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Boiling Point

1621 °F at 760 mmHg (USCG, 1999), 881.4 °C, 880 °C
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Solubility

Insoluble in benzene, kerosene, naphtha, Dissolves in liquid ammonia to give blue solution: dissolves in mercury, forming sodium amalgam, Solubility in water: reaction
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Density

0.971 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.968 g/cu cm at 20 °C, Ionization potential: 5.139 V; thermal conductivity: 132.3W/m K at 293.15 K; electrical resistivity: 4.77x10-8 Ohm m at 293 K; critical density: 206 kg/cu m; atomic radius in metallic lattice: 189.6 pm, 0.97 g/cm³
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Vapor Pressure

1.2 [mmHg], 0.000185 Pa (1.39X10-6 mm Hg) at 400 K (127 °C); 5.60 Pa (0.042 mm Hg) at 600 K (327 °C), Vapor pressure at 20 °C: negligible
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Impurities

IMPURITIES: Calcium and Chlorides.
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Color/Form

Light, silvery-white metal; body-centered cubic structure; lustrous when freshly cut; tarnishes on exposure to air, becoming dull and gray; soft at ordinary temperature, fairly hard at -20 °C, Waxlike at room temperature, brittle at low temperatures, Light, soft, ductile, malleable, silver-white metal

CAS No.

7440-23-5
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Melting Point

207.5 °F (USCG, 1999), 97.82 °C, Alkali metal; valence 1; naturally occurring isotope (stable): 23 (100%); heat capacity (solid): 0.292 cal/g °C; heat capacity (liquid at melting point): 0.331 cal/g °C; heat of fusion: 27.05 cal/g; reduction potential (aqueous) Na/Na+: 2.714 V; reacts vigorously with oxygen, burning with a yellow flame;; combines directly with the halogens, with phosphorus; reduces most oxides to the elemental state, reduces metallic chlorides; when heated in ammonia gas yields sodamide, 97.4 °C
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Synthesis routes and methods I

Procedure details

The sodium salt of (2S, 5R)-6-sulfooxy-2-(tert-butoxycarbonylaminomethyl)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane (2.4 g, 0.006 moles) was suspended in dichloromethane (6 ml) and to the reaction mixture was slowly added trifluoroacetic acid (6 ml) at about 0-5° C. The reaction mixture was stirred between about 0-5° C. for additional 2 hours. The solvent and excess trifluoroacetic acid was evaporated under vacuum below 40° C. to approximately ⅓ of its original volume to provide pale yellow oily residue. This oily residue was triturated with diethyl ether and ether was decanted (40 ml×2). The crude solid was again triturated with dichloromethane (40 ml×2) and solvents were decanted. The final solid was dried under vacuum below 40° C. to furnish 2.2 g of sodium and trifluoroacetic acid salt of (2S, 5R)-6-sulfooxy-2-(aminomethyl)-7-oxo-1,6-diaza-bicyclo [3.2.1]octane (X) (90% yield).
Quantity
0 (± 1) mol
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Name
(2S, 5R)-6-sulfooxy-2-(tert-butoxycarbonylaminomethyl)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane
Quantity
2.4 g
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
reactant
Reaction Step Four
Quantity
6 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Ethyl (1-azabicyclo[3.2.1]octan-6-yl)cyanoacetate (36 g, 0.16 mol) in abs. ethanol (100 ml) was added to a solution of sodium (4 g, 0.21 mol) in abs. ethanol (100 ml). Isoamylnitrite (25 ml, 0.19 mol) was added over 0.5 h, and the mixture was heated at 50° C. for 4 h. Evaporation of the reaction mixture gave crude sodium salt of the title compound, which was used without further purification.
Quantity
36 g
Type
reactant
Reaction Step One
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25 mL
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reactant
Reaction Step Two
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100 mL
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solvent
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4 g
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reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

6.12 g. of the sodium salt of antibiotic X-537A was dissolved in pyridine (10 ml.) by warming slightly. The solution was cooled in an ice bath and treated with propionyl chloride, then allowed to stand at room temperature for 2 hours. The mixture was poured into water, extracted with ethyl acetate, and the organic phase washed in succession with 1N hydrochloric acid (several times) and sodium carbonate solution (twice). Evaporation of the ethyl acetate solution left a residue which was crystallized from methylene chloride/hexane to afford 3-methyl-2-propionyloxy-6-{7-ethyl-4-hydroxy-3,5-dimethyl-6-oxo- 7[5-ethyl-3-methyl-5-(5-ethyl-5-hydroxy-6-methyl-2-tetrahydropyranyl)-2-tetrahydrofuryl]heptyl}benzoic acid, sodium salt, m.p. 185°-186.5° [α]D25 -20.00° (C=1.00 in methanol).
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10 mL
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Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of 1.53 g of the sodium salt of antibiotic X-537A in 30 ml carbon disulfide was added dropwise a solution of 0.14 ml bromine 10 ml carbon disulfide at -5° over 10 minutes. The solvent was removed under a stream of nitrogen at room temperature (approximately 2 hours). The residue was purified by dissolving it in ethyl acetate and the solution washed successively with aqueous sodium bisulfite and sodium carbonate. After drying (Na2SO4), the solution was evaporated under reduced pressure and the residue crystallized from ethyl acetate to give 5-bromo-3-methyl-6{-7-ethyl-4-hydroxy-3,5-dimethyl-6-oxo-7-[5-ethyl-3-methyl-5-(5-ethyl-5-hydroxy-6-methyl-2-tetrahydro-pyranyl)-2-tetrahydrofuryl]heptyl} salicylic acid, sodium salt as colorless cubes, m.p. 185°, [α]D25 -7.36° (1% in methanol).
Quantity
1.53 g
Type
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Reaction Step One
Quantity
0 (± 1) mol
Type
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0.14 mL
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